molecular formula C8H16N8O5S B1505755 4,6-Diaminopyrimidine hemisulfate 1-hydrate CAS No. 207226-28-6

4,6-Diaminopyrimidine hemisulfate 1-hydrate

Cat. No.: B1505755
CAS No.: 207226-28-6
M. Wt: 336.33 g/mol
InChI Key: ZMRLIHKEUKNTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diaminopyrimidine hemisulfate 1-hydrate is a chemical compound that appears as a white powder with a light yellow cast . It is highly soluble, forming a clear, very faint yellow solution when mixed with ammonium hydroxide . .


Molecular Structure Analysis

The molecular formula of this compound is C4H6N4· ½H2O4S · H2O . Its molecular weight is 177.17 . The compound’s structure is consistent with its infrared spectrum .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It is soluble in ammonium hydroxide, forming a clear, very faint yellow solution . The compound has a water content of 9.6% as determined by Karl Fischer titration . Its melting point is between 243-244 °C .

Safety and Hazards

The compound is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If ingested, inducing vomiting is not advised; instead, seek medical attention .

Properties

IUPAC Name

pyrimidine-4,6-diamine;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N4.H2O4S.H2O/c2*5-3-1-4(6)8-2-7-3;1-5(2,3)4;/h2*1-2H,(H4,5,6,7,8);(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRLIHKEUKNTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)N.C1=C(N=CN=C1N)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716754
Record name Sulfuric acid--pyrimidine-4,6-diamine--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207226-28-6
Record name Sulfuric acid--pyrimidine-4,6-diamine--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Diaminopyrimidine hemisulfate 1-hydrate
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